Novel S1P3 receptor antagonist (Ki = 110 nM). It preferentially inhibits the S1P-induced increase inintracellular calcium in Chinese hamster ovary cells expressing S1P3 over cell expressing S1P1, S1P2, or S1P4. Suppresses FTY-720-induced S1P3 receptor-mediated bradycardia in vivo. Inhibits S1P-induced breast cancer stem cell expansion in vitro. TY 52156 is a selective sphingosine-1-phosphate receptor 3 (SIP3) antagonist (Ki = 110 nM). It preferentially inhibits the S1P-induced increase in intracellular calcium in Chinese hamster ovary cells expressing S1P3 over cell expressing S1P1, S1P2, or S1P4.1 TY 52156 has been shown to suppress FTY720-induced S1P3 receptor-mediated coronary flow in isolated perfused rat hearts. TY 52156 can also inhibit S1P-induced breast cancer stem cell expansion in vitro. Novel S1P3 receptor antagonist TY-52156 is a S1P3 receptor antagonist.
Mechanism of Action
TY-52156 functions by selectively binding to S1P3 and preventing its activation by S1P [, , , , , , , , , , , ]. This competitive antagonism disrupts S1P3-mediated signaling pathways, allowing researchers to deduce the receptor's role in various cellular processes.
Applications
Vascular Function: TY-52156 has been instrumental in studying S1P3-mediated vasoconstriction. Research shows that it inhibits S1P-induced decreases in coronary flow [, ], suggesting S1P3's involvement in regulating vascular tone. Studies using TY-52156 also revealed that S1P3 activation in the arachnoid membrane contributes to regulating middle cerebral artery tone [].
Inflammation: TY-52156 has been employed to elucidate the pro-inflammatory role of S1P3. Studies on macrophages showed that TY-52156 suppressed the LPS-induced expression of inflammatory genes and the production of inflammatory mediators [, ], highlighting S1P3 as a potential target for anti-inflammatory therapies.
Cancer: Research utilizing TY-52156 suggests that S1P3 may contribute to tumor progression. In a study examining the blood-tumor barrier, TY-52156 administration reduced the uptake of a marker molecule into brain metastases [], suggesting a role for S1P3 in regulating barrier permeability. Another study indicated that targeting S1P3 could be a potential therapeutic strategy for K-Ras mutant-driven lung adenocarcinoma [].
Other Applications: TY-52156 has been employed in various other research contexts, including investigating the activation of airway afferent vagal C-fibers by S1P [], exploring the role of S1P3 in erythropoietin synthesis [, ], and studying presynaptic glutamate release in the context of experimental autoimmune encephalomyelitis [].
Related Compounds
Sphingosine-1-Phosphate (S1P)
Compound Description: Sphingosine-1-phosphate (S1P) is a bioactive lysophospholipid that acts as a signaling molecule by binding to and activating a family of five G protein-coupled receptors, designated S1P1-5. [] S1P is involved in various physiological and pathological processes, including cell proliferation, migration, angiogenesis, inflammation, and immune responses. [, ]
Relevance: S1P is the endogenous ligand of S1P3, the receptor targeted by TY-52156. [, ] Understanding the effects of S1P on S1P3 activation is crucial for comprehending the mechanism of action of TY-52156. TY-52156 exerts its effects by blocking the binding of S1P to S1P3, thereby inhibiting S1P3-mediated signaling pathways. [, ]
FTY720 (Fingolimod)
Compound Description: FTY720 (fingolimod) is a sphingosine analog and a prodrug that, upon phosphorylation, acts as an agonist at S1P1, S1P3, S1P4, and S1P5 receptors. [, , , ] FTY720 is an approved drug for the treatment of multiple sclerosis, where it acts by sequestering lymphocytes in secondary lymphoid organs, reducing their infiltration into the central nervous system. []
Relevance: FTY720 has been shown to induce bradycardia through S1P3 receptor activation. [] TY-52156 has been shown to inhibit FTY720-induced bradycardia in vivo, confirming its role as an S1P3 antagonist. [] This finding highlights the opposing actions of TY-52156 and FTY720 on S1P3 receptor signaling.
Compound Description: SEW2871 is a selective agonist of the S1P1 receptor. [, ] It has shown efficacy in various preclinical models of autoimmune diseases, including multiple sclerosis and rheumatoid arthritis. []
Relevance: Although SEW2871 is a selective agonist of S1P1, its inclusion in research alongside FTY720 and TY-52156 helps elucidate the complex interplay between different S1P receptor subtypes in mediating specific physiological responses. []
Compound Description: JTE-013 is a selective antagonist of the S1P2 receptor. [, ] It has been used as a pharmacological tool to investigate the role of S1P2 in various cellular processes, including cell migration, platelet aggregation, and vascular tone. []
Relevance: In studies investigating the role of S1P3 in vascular contraction, JTE-013 serves as a negative control for the effects of TY-52156. [] Specifically, JTE-013 failed to inhibit S1P-induced decrease in coronary flow, indicating that this effect was not mediated by S1P2. In contrast, TY-52156 effectively inhibited S1P-induced vasoconstriction, confirming the specificity of TY-52156 for S1P3. []
Compound Description: VPC23019 is a selective antagonist of the S1P1 receptor. [, ] It has been employed in research to dissect the specific contributions of S1P1 signaling in various biological contexts. []
Relevance: Similar to JTE-013, VPC23019 serves as a negative control in studies investigating the effects of TY-52156 on S1P3. [] By demonstrating that VPC23019 does not inhibit S1P-induced vasoconstriction or Rho activation, while TY-52156 does, researchers were able to confirm that these effects are specifically mediated by S1P3. []
NIBR-0213
Compound Description: NIBR-0213 is a selective S1P1 receptor antagonist. [, ]
Relevance: NIBR-0213 was used in conjunction with TY-52156 to determine the specific S1P receptors involved in sphingosine-induced erythropoietin production. The combined blockade of S1P1 and S1P3 by NIBR-0213 and TY-52156, respectively, abolished the effects of sphingosine on HIF-2α and Epo, suggesting that both receptors play a role in this process. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sparfosate Sodium is the disodium salt form of N-phosphonacetyl-L-aspartate (PALA), a pyrimidine antimetabolite with antineoplastic activity. PALA inhibits pyrimidine biosynthesis and increases the extent to which fluorouracil is incorporated into RNA. (NCI04)
Sparfosic Acid is a stable transition state analogue for an aspartate transcarbamylase-catalyzed reaction with antineoplastic activity. Sparfosic acid is a stable transition analogue of the activated complex for the reaction catalyzed by aspartate transcarbamylase, the first step in the pyrimidine biosynthetic pathway. This agent inhibits de novo pyrimidine biosynthesis and increases the extent to which fluorouracil metabolites are incorporated into RNA. Sparfosic acid is a solid. This compound belongs to the n-acyl-alpha amino acids. These are compounds containing an alpha amino acid which bears an acyl group at the terminal nitrogen atom. This substance is known to target aspartate carbamoyltransferase catalytic chain and CAD protein.
Sparsentan is a dual antagonist of angiotensin II type 1 (AT1) and endothelin receptor type A (ETA; Kis = 0.8 and 9.3 nM, respectively, for the human receptors). It is selective for these receptors over AT2 and ETB receptors (Kis = >10 µM for both). Sparsentan inhibits angiotensin II-induced pressor responses in conscious normotensive rats (ED50 = 3.6 µmol/kg, p.o). It reduces mean arterial pressure in spontaneously hypertensive rats when administered orally at doses of 10, 30, or 100 µmol/kg per day. Dietary administration of sparsentan (1,800 ppm) reduces albuminuria and inhibits development of glomerulosclerosis in the gddY mouse model of IgA nephropathy. Sparsentan, also known as RE-021, PS433540 and DARA-a, is a Dual angiotensin II and endothelin A receptor antagonist. Retrophin intends to develop RE-021 for orphan indications of severe kidney diseases including Focal Segmental Glomerulosclerosis (FSGS) as well as conduct proof-of-concept studies in resistant hypertension and diabetic nephropathy. RE-021, with its unique dual blockade of angiotensin and endothelin receptors, is expected to provide meaningful clinical benefits in mitigating proteinuria in indications where there are no approved therapies.
Sparsomycin is a bacterial metabolite and a nucleoside analog of uracil that has been found in S. sparsogenes and has diverse biological activities. It is active against KB carcinoma cells, Gram-positive and Gram-negative bacteria, and fungi. Sparsomycin is an inhibitor of peptidyl transferase that interferes with tRNA binding to the A-site of the peptidyl transfer center and increases the binding of peptidyl-tRNA to the P-site. It inhibits protein synthesis in bacteria, archaea, and eukaryotes. Sparsomycin reduces tumor growth in a P388 mouse leukemia model and in a Walker 256 carcinosarcoma rat model. Sparsomycin is an antitumor antibiotic produced by Streptomyces sparsogenes. It inhibits protein synthesis in 70S and 80S ribosomal systems.
Sparteine analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. Sparteine is a quinolizidine alkaloid and a quinolizidine alkaloid fundamental parent. Sparteine is a plant alkaloid derived from Cytisus scoparius and Lupinus mutabilis which may chelate calcium and magnesium. It is a sodium channel blocker so it falls under the category of class 1a antiarrhythmic agents. Sparteine is not currently FDA approved for human use. A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS; SPARTIUM; and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.